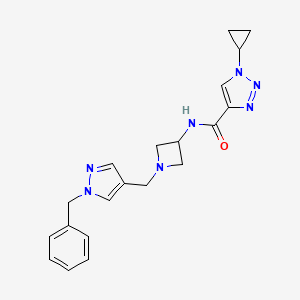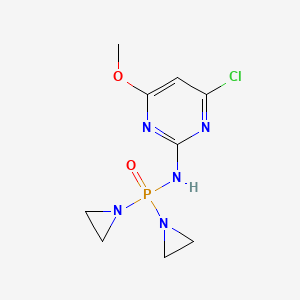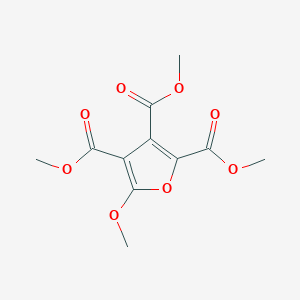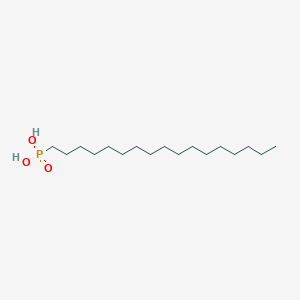
Heptadecylphosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecylphosphonic acid is an organic compound belonging to the class of alkyl phosphonic acids. It is characterized by a long heptadecyl chain attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in surface modification and nanotechnology applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadecylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of heptadecyl alcohol with phosphorus trichloride (PCl₃) followed by hydrolysis. The reaction typically proceeds as follows:
Reaction with Phosphorus Trichloride: Heptadecyl alcohol reacts with phosphorus trichloride to form heptadecylphosphonic dichloride.
Hydrolysis: The heptadecylphosphonic dichloride is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
Heptadecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid group to phosphine oxides.
Substitution: The heptadecyl chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted heptadecylphosphonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Heptadecylphosphonic acid has a wide range of scientific research applications:
Chemistry: It is used in the formation of self-assembled monolayers (SAMs) on metal oxide surfaces, which are essential in nanotechnology and surface chemistry.
Biology: The compound is employed in the modification of biomaterials to enhance biocompatibility and functionality.
Medicine: It is investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the development of corrosion inhibitors, lubricants, and coatings.
Mechanism of Action
The mechanism of action of heptadecylphosphonic acid primarily involves its ability to form strong bonds with metal oxide surfaces through the phosphonic acid group. This interaction leads to the formation of stable self-assembled monolayers (SAMs), which modify the surface properties of the substrate. The long heptadecyl chain provides hydrophobicity and stability to the SAMs, making them suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
Hexadecylphosphonic acid: Similar in structure but with a shorter hexadecyl chain.
Octadecylphosphonic acid: Similar in structure but with a longer octadecyl chain.
Dodecylphosphonic acid: Similar in structure but with a shorter dodecyl chain.
Uniqueness
Heptadecylphosphonic acid is unique due to its specific chain length, which provides a balance between hydrophobicity and flexibility. This makes it particularly effective in forming stable SAMs with desirable surface properties for various applications.
Properties
CAS No. |
5137-75-7 |
|---|---|
Molecular Formula |
C17H37O3P |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
heptadecylphosphonic acid |
InChI |
InChI=1S/C17H37O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H2,18,19,20) |
InChI Key |
VCOCWGTYSUNGHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
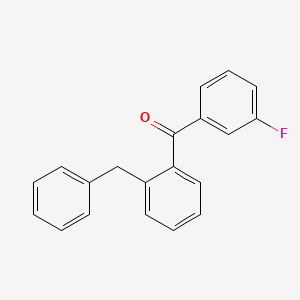
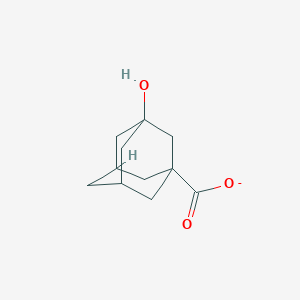
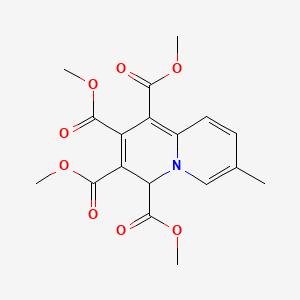
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)
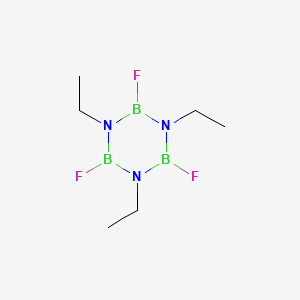

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-(prop-2-yn-1-yloxy)benzoyl)benzamide](/img/structure/B14748898.png)
